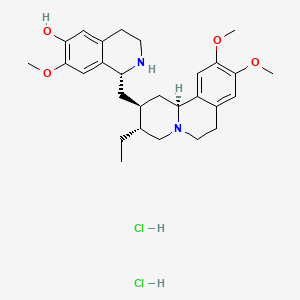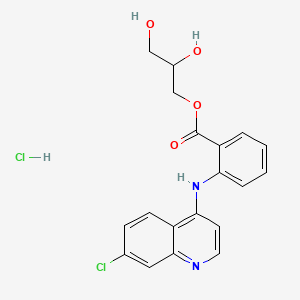
咪唑烟酸
概述
描述
咪草烟,化学名称为 2-[4,5-二氢-4-甲基-4-(1-甲基乙基)-5-氧代-1H-咪唑-2-基]-5-甲基-3-吡啶羧酸,是一种咪唑啉酮类除草剂。它广泛用于控制各种作物中的禾本科和阔叶杂草。 咪草烟以其高效率和广谱应用而闻名,使其成为农业实践中的热门选择 .
科学研究应用
咪草烟在科学研究中具有广泛的应用,包括:
农业: 广泛用于花生、大豆和水稻等作物的杂草控制。
环境科学: 研究其在不同土壤类型中的降解和吸附特性。
生物学: 研究其对植物生长和发育的影响。
作用机制
咪草烟通过抑制乙酰羟酸合酶 (AHAS) 酶,也称为乙酰乳酸合酶 (ALS),发挥其除草作用。这种酶对于合成支链氨基酸至关重要,包括缬氨酸、亮氨酸和异亮氨酸。 通过抑制 AHAS,咪草烟会破坏蛋白质合成和细胞生长,最终导致靶植物死亡 .
安全和危害
Imazapic is considered an environmental hazard due to its harmful effects on aquatic life . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
准备方法
合成路线和反应条件: 咪草烟的合成涉及 2-氯-5-甲基吡啶-3-羧酸与异丙胺反应形成中间体。然后,该中间体与甲基异氰酸酯环化生成咪草烟。 反应条件通常涉及中等温度和使用甲醇或丙酮等溶剂 .
工业生产方法: 咪草烟的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。 最终产品通常以白色粉末状固体的形式获得,然后配制成各种除草剂产品 .
化学反应分析
反应类型: 咪草烟会发生几种类型的化学反应,包括:
氧化: 咪草烟在某些条件下可以被氧化,导致形成各种降解产物。
还原: 咪草烟的还原反应不太常见,但可以在特定条件下发生。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用氢氧化钠或氢氧化钾等强亲核试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,咪草烟的氧化会导致形成各种羧酸衍生物 .
相似化合物的比较
咪草烟属于咪唑啉酮类除草剂家族,其中包括其他化合物,如咪草啶、咪草胺和咪草烟。这些化合物具有相似的作用机制,但它们的化学结构和具体应用不同。
比较:
咪草烟与咪草啶: 两者都用于杂草控制,但咪草烟对更广泛的杂草更有效。
咪草烟与咪草胺: 咪草胺通常与其他除草剂联合使用,而咪草烟作为单独的处理有效。
咪草烟与咪草烟: 咪草烟在环境中更持久,而咪草烟降解速度更快
类似化合物:
- 咪草啶
- 咪草胺
- 咪草烟
总之,咪草烟是一种用途广泛且有效的除草剂,在农业和科学研究中具有广泛的应用。其独特的特性和作用机制使其成为杂草管理和环境研究的宝贵工具。
属性
IUPAC Name |
5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSGXWMWNRGTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034270 | |
| Record name | Imazapic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone, 18.9 mg/mL at 25 °C, In water, 220 mg/L at 25 °C, In deionized water, 2150 ppm at 25 °C | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to tan powder | |
CAS No. |
104098-48-8 | |
| Record name | Imazapic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104098-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazapic [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104098488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazapic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZAPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98N09T10R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
204-206 °C | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Imazapic is a selective, systemic herbicide that inhibits the acetolactate synthase (ALS) enzyme. [, , , , , ] This enzyme is critical for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , , ]
A: By inhibiting ALS, imazapic disrupts protein synthesis, ultimately leading to the cessation of cell growth and division in susceptible plants. [, , , ] This results in stunted growth, chlorosis (yellowing of plant tissue), and eventual plant death. [, , , ]
ANone: Imazapic has the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol.
ANone: While the provided research papers do not contain detailed spectroscopic data, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly employed for structural characterization of compounds like imazapic.
A: Research suggests that the quantity of plant residue does not significantly impact the efficacy of imazapic in controlling downy brome. [] This implies that the herbicide can penetrate through residue layers and reach the soil where it is active.
A: Yes, application timing plays a crucial role in imazapic's efficacy. Studies show that early postemergent applications, targeting the one-to-two leaf growth stage of downy brome, consistently resulted in superior control compared to pre-emergent or later postemergent applications. []
ANone: This section is not applicable to imazapic. Imazapic is a herbicide that acts by inhibiting an enzyme, and it does not possess catalytic properties itself.
ANone: While the provided papers don't delve into specific SAR studies for imazapic, it's known that the imidazolinone ring present in its structure is crucial for binding to and inhibiting the ALS enzyme. Modifications to this ring or other parts of the molecule can alter its activity, potency, and selectivity.
A: Research indicates that imazapic can persist in soil for several months following application, with soil half-lives ranging from 24 to 186 days depending on factors like soil depth and characteristics. [] This persistence can be both beneficial (providing extended weed control) and potentially detrimental (risking carryover injury to sensitive rotational crops). [, , ]
A: While not extensively discussed in the papers, the inclusion of adjuvants like methylated seed oil (MSO) is mentioned as a common practice in imazapic applications. [, , , ] Adjuvants can improve herbicide efficacy by enhancing wetting, spreading, and penetration of the herbicide solution on plant surfaces.
A: Imazapic has been identified as a "leacher" herbicide based on its Groundwater Ubiquity Score (GUS) index, which suggests a potential for downward movement through the soil profile. [] This raises concerns about potential contamination of groundwater resources.
A: Imazapic degradation is influenced by various environmental factors. Studies show that degradation is enhanced by higher temperatures, higher soil pH, increased soil moisture, and the presence of certain soil amendments like biogas slurry. [] Conversely, higher organic matter content can slow down degradation. Microbial activity also plays a significant role, as evidenced by the longer half-life observed in sterilized soil compared to unsterilized soil. []
ANone: While the provided research does not specifically focus on resistance development, it's crucial to acknowledge that repeated use of any herbicide with a single mode of action can lead to the selection of resistant weed biotypes over time. Cross-resistance to other ALS-inhibiting herbicides is also a concern. Therefore, implementing diverse weed management strategies, including cultural and mechanical methods alongside chemical control, is vital for preventing or delaying resistance.
A: The research highlights concerns regarding the potential impact of imazapic on aquatic ecosystems. While specific toxicity data is not provided, its presence in surface water and groundwater samples from paddy field areas raises concerns about potential harm to aquatic organisms. []
ANone: Yes, the research mentions other herbicides that can be used for controlling downy brome and other invasive annual grasses.
- Indaziflam: This herbicide, with a different mode of action (cellulose biosynthesis inhibition), shows promise in providing long-term control of downy brome and other invasive winter annual grasses. [] Research indicates that indaziflam exhibited significantly higher activity compared to imazapic against various winter annual grass species, with the exception of jointed goatgrass. []
- Rimsulfuron: This is another ALS-inhibiting herbicide used for selective winter annual grass control. []
- Glyphosate: This nonselective herbicide can be used for dormant-season applications to control a broader range of weed species, including those that have developed resistance to imazapic. []
A: Several studies highlight the variable impacts of imazapic on native species. While the herbicide can help establish desirable perennials by reducing competition from invasive annual grasses, it can also negatively impact the establishment of certain native species, particularly at higher application rates. [, , , , ]
A: Research suggests that combining prescribed fire with imazapic can be an effective strategy for controlling invasive species like downy brome and deeproot sedge, but careful consideration of timing and potential impacts on desirable species is crucial. [, ]
A: Yes, soil characteristics play a significant role in imazapic's persistence and potential for carryover. Studies demonstrate that cotton exhibited greater sensitivity to imazapic residues in a soil with specific characteristics (potentially related to factors like organic matter content, pH, and clay content) compared to another soil type. [] This highlights the importance of understanding site-specific conditions when making herbicide recommendations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
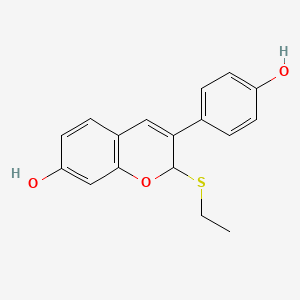
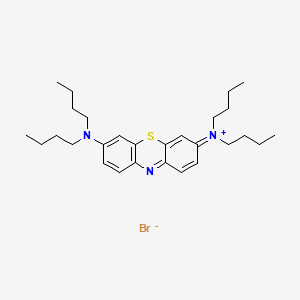
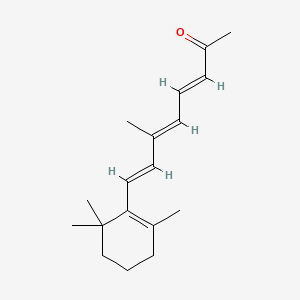
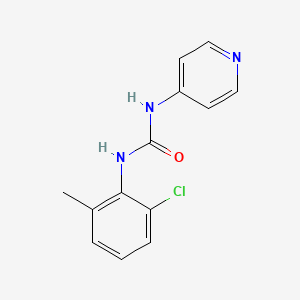



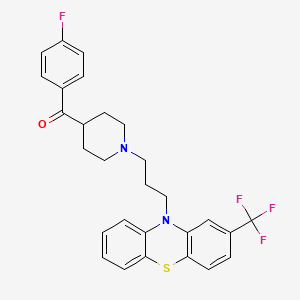
![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)
![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)
